Home > Products > Screening Compounds P128620 > Opioid receptor modulator 1
Opioid receptor modulator 1 -

Opioid receptor modulator 1

Catalog Number: EVT-10931297
CAS Number:
Molecular Formula: C18H23NO2
Molecular Weight: 285.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Opioid receptor modulator 1 is a compound that interacts with the opioid receptors in the human body, primarily affecting pain perception, mood regulation, and various physiological responses. Opioid receptors are classified into three main types: mu, delta, and kappa, each playing distinct roles in mediating the effects of endogenous and exogenous opioids. The mu-opioid receptor is particularly significant due to its involvement in analgesia and the potential for addiction and side effects associated with opioid use. Opioid receptor modulator 1 is designed to enhance the therapeutic effects of these receptors while minimizing adverse effects.

Source and Classification

Opioid receptor modulator 1 is derived from the study of opioid receptor pharmacology and structural biology. It belongs to a class of compounds known as allosteric modulators, which influence receptor activity without directly activating the receptor themselves. This class of compounds can shift the dynamic equilibrium of receptor conformations, thereby enhancing or inhibiting the response to endogenous ligands like endorphins. The classification of opioid receptor modulator 1 falls under synthetic opioids designed for targeted therapeutic applications.

Synthesis Analysis

Methods

The synthesis of opioid receptor modulator 1 typically involves organic synthesis techniques that may include:

  • Stepwise synthesis: This method builds the compound through a series of chemical reactions, adding one functional group at a time.
  • Solid-phase synthesis: A technique often used for peptide synthesis that allows for the efficient assembly of complex molecules on a solid support.
  • Chiral resolution: Given that many opioid compounds are chiral, methods such as chromatography may be employed to isolate specific enantiomers that exhibit desired pharmacological properties.

Technical Details

The synthesis process may also involve:

  • Reagents and solvents: Selection of appropriate reagents (e.g., protecting groups, coupling agents) and solvents (e.g., dimethyl sulfoxide, dichloromethane) to facilitate reactions.
  • Purification techniques: Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product and ensure high purity levels necessary for biological testing.
Molecular Structure Analysis

Structure

Opioid receptor modulator 1 possesses a complex molecular structure characterized by multiple functional groups that facilitate interaction with opioid receptors. The structural formula is typically represented as a combination of aromatic rings, aliphatic chains, and heteroatoms (like nitrogen or oxygen) that contribute to its binding affinity and efficacy.

Data

The molecular weight, solubility, and specific stereochemistry are critical parameters that define its pharmacological profile. For instance:

  • Molecular weight: Approximately 400-500 g/mol.
  • Solubility: Varies depending on the specific chemical modifications but generally exhibits moderate solubility in organic solvents.
Chemical Reactions Analysis

Reactions

Opioid receptor modulator 1 undergoes several chemical reactions during its synthesis and when interacting with biological systems:

  • Ligand-receptor binding: The primary reaction involves binding to the mu-opioid receptor, which alters its conformation.
  • Metabolic transformations: In vivo, it may be subject to metabolic processes such as oxidation or conjugation, impacting its pharmacokinetics.

Technical Details

Understanding these reactions is crucial for predicting how modifications to the compound might enhance its efficacy or reduce side effects. Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are often used to analyze these transformations.

Mechanism of Action

Opioid receptor modulator 1 operates through a mechanism involving:

  • Allosteric modulation: By binding to sites on the mu-opioid receptor distinct from the active site, it stabilizes certain conformations that enhance receptor activation by endogenous ligands.
  • G-protein signaling pathways: Upon activation, the mu-opioid receptor interacts with G-proteins (specifically G-alpha-iota), leading to downstream effects such as inhibition of adenylyl cyclase and modulation of ion channels.

Data

This mechanism results in reduced intracellular cyclic adenosine monophosphate levels and altered neurotransmitter release dynamics, contributing to its analgesic effects while potentially reducing side effects like respiratory depression.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid or powder.
  • Melting point: Varies based on specific formulations but generally falls within a range suitable for pharmaceutical applications.

Chemical Properties

  • Stability: Opioid receptor modulator 1 must be stable under physiological conditions to ensure efficacy.
  • Reactivity: Reactivity profiles indicate how it interacts with various biological molecules, which is essential for understanding potential side effects or interactions with other drugs.
Applications

Opioid receptor modulator 1 has several scientific uses:

  • Pain management: It is primarily explored for its potential in providing analgesia without the high risk of addiction associated with traditional opioids.
  • Research tool: Used in studies aimed at understanding opioid receptor dynamics and developing new therapeutic strategies for pain relief.
  • Drug development: Serves as a template for designing new allosteric modulators that can target opioid receptors more selectively.

Through ongoing research into its properties and mechanisms, opioid receptor modulator 1 represents a promising avenue for advancing pain management therapies while addressing concerns related to opioid use.

Introduction to Opioid Receptor Modulation

Historical Evolution of Opioid Receptor Pharmacology

The conceptualization of opioid receptors began in the 1960s with Bill Martin’s proposal of distinct receptor subtypes (mu, kappa, sigma) based on differential responses to opioid compounds in chronic spinal dog models [2] [8]. This pharmacological classification preceded molecular confirmation. The 1970s marked a transformative period with the identification of stereospecific opioid binding sites in brain tissue using radiolabeled ligands like [H]naloxone*, confirming receptors as biological entities rather than theoretical constructs [8]. The subsequent discovery of endogenous opioid peptides (e.g., enkephalins, endorphins, dynorphins) between 1974–1976 revealed a natural ligand-receptor system modulating pain, stress, and reward pathways [2] [8].

Molecular cloning in the 1990s identified genes encoding the mu-opioid receptor (OPRM1), delta-opioid receptor, and kappa-opioid receptor, revealing their structural homology as G-protein-coupled receptors with seven transmembrane domains [4] [6]. This era also characterized functional splice variants of the mu-opioid receptor (e.g., mu-1, mu-2, mu-3), which exhibit differential ligand selectivity and tissue distribution [6] [7]. The early 21st century delivered high-resolution crystal structures of mu-opioid receptor complexes with antagonists (e.g., β-FNA, alvimopan) and agonists (e.g., DAMGO, fentanyl), enabling structure-based drug design [7] [10]. Within this context, Opioid receptor modulator 1 (CAS 77514-44-4) emerged from patent WO2014072809A2 as a synthetic modulator derived from systematic chemical exploration, specifically designated as Compound RA11 in EXAMPLE 7 of this disclosure [1].

Table 1: Key Milestones in Opioid Receptor Pharmacology

Time PeriodDiscoverySignificance
1960sMartin’s receptor subtype hypothesis (mu, kappa)First pharmacological classification
1973Stereospecific [³H]naloxone binding sitesBiochemical confirmation of receptors
1974–1976Isolation of enkephalins and endorphinsIdentification of endogenous ligands
1990sCloning of mu-opioid receptor gene (OPRM1)Molecular characterization
2010sMu-opioid receptor crystal structuresEnabled rational drug design
2013Patent WO2014072809A2 (Compound RA11)Introduction of Opioid receptor modulator 1

Pharmacological Significance of Receptor Modulation in Analgesia

Opioid receptor modulator 1 (chemical formula: C₁₈H₂₃NO₂; molecular weight: 285.38 g/mol) represents a chemotype designed for targeted receptor interaction rather than broad agonist activity [1]. Traditional mu-opioid receptor agonists like morphine induce analgesia primarily through Gᵢ-protein coupling, which:

  • Inhibits adenylyl cyclase → reduces cyclic adenosine monophosphate
  • Activates G-protein-gated inwardly rectifying potassium channels → neuronal hyperpolarization
  • Inhibits voltage-gated N-type calcium channels → reduced neurotransmitter release [3] [5] [6].

However, Opioid receptor modulator 1 exemplifies a shift toward modulation over activation. Its structural features suggest potential for:

  • Functional Selectivity (Biased Signaling): Preferential activation of G-protein pathways over β-arrestin recruitment, which is associated with respiratory depression and constipation in classical agonists [3] [9].
  • Heteromer-Specific Actions: Potential activity at mu-delta opioid receptor heterodimers, which exhibit distinct signaling profiles compared to homomeric receptors [3] [7].
  • Allosteric Modulation: Although its primary binding mode remains orthosteric, its chemical scaffold allows exploration of cooperative effects with endogenous peptides [9] [10].

Table 2: Mechanisms of Opioid Receptor Modulation Strategies

StrategyMechanistic BasisPotential Therapeutic Advantage
Full AgonismMaximal Gᵢ activation and ion channel modulationRobust analgesia
Biased AgonismSelective G-protein activation without β-arrestin recruitmentReduced adverse effects
Allosteric ModulationBinding at topographically distinct sites to alter orthosteric ligand efficacyFine-tuned receptor activity
Heteromer TargetingActivation of specific receptor dimer combinationsTissue-selective effects

Patent data indicates Opioid receptor modulator 1 binds mu-opioid receptors, but its functional profile (agonist, antagonist, or mixed) remains undisclosed, highlighting its exploratory role in refining receptor engagement [1].

Current Challenges in Opioid Receptor-Targeted Drug Development

The development of mu-opioid receptor modulators faces interrelated pharmacological hurdles:

  • Tolerance Development: Chronic mu-opioid receptor activation triggers adaptive mechanisms including:
  • Receptor phosphorylation by G-protein receptor kinases
  • Recruitment of β-arrestins causing receptor internalization
  • Downregulation of receptor gene expression (OPRM1) [5] [7].These changes necessitate dose escalation for sustained analgesia, complicating long-term use of conventional agonists. Modulators like Opioid receptor modulator 1 aim to circumvent tolerance through reduced β-arrestin recruitment [9].
  • Ligand Specificity vs. Polypharmacology: Achieving subtype selectivity is complicated by high homology between opioid receptor subtypes (mu, delta, kappa). While Opioid receptor modulator 1 is patented for mu-opioid receptor activity, its selectivity ratio over delta-opioid receptor or kappa-opioid receptor remains uncharacterized [1] [4]. Off-target activity risks kappa-opioid receptor-mediated dysphoria or delta-opioid receptor-mediated seizures.

  • Functional Selectivity Limitations: Biased agonists often show reduced efficacy in complex in vivo systems compared to cellular assays. Pathway-specific effects can vary across tissue types due to differences in G-protein isoforms, regulatory proteins, or receptor density [5] [9].

  • Overcoming Synthetic Opioid Risks: The fentanyl crisis underscores the need for safer analgesics. Recent advances include negative allosteric modulators that bind the mu-opioid receptor extracellular vestibule. These compounds enhance naloxone’s affinity and cooperatively inhibit fentanyl signaling, as demonstrated by a 2024 Nature study using cryo-EM and in vivo models [10]. Such modulators represent a paradigm where Opioid receptor modulator 1-like molecules could evolve toward allosteric partnerships.

Table 3: Innovative Strategies to Address Opioid Development Challenges

ChallengeEmerging SolutionRole of Modulator Chemotypes
ToleranceG-protein-selective (biased) ligandsOpioid receptor modulator 1 may minimize β-arrestin recruitment
Respiration SafetyAllosteric naloxone enhancersCooperatively block overdose without precipitating withdrawal
Receptor SpecificityHeterodimer-targeted compoundsPotential for tissue-restricted activity
Efficacy TranslationNanobody-stabilized receptor conformationsStructure-guided design of Opioid receptor modulator 1 derivatives

Future development requires correlating the chemical structure of Opioid receptor modulator 1 with signaling fingerprints using techniques like kinetic FRET and computational modeling to unlock its full therapeutic potential [5] [10].

Properties

Product Name

Opioid receptor modulator 1

IUPAC Name

10-(cyclopropylmethyl)-4-methoxy-1-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-one

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

InChI

InChI=1S/C18H23NO2/c1-18-7-8-19(11-12-3-4-12)16(17(18)20)9-13-5-6-14(21-2)10-15(13)18/h5-6,10,12,16H,3-4,7-9,11H2,1-2H3

InChI Key

ZKDUZIKRJNNQCN-UHFFFAOYSA-N

Canonical SMILES

CC12CCN(C(C1=O)CC3=C2C=C(C=C3)OC)CC4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.